molecular formula C20H10Cl2I2N2O2 B11555722 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol

Cat. No.: B11555722
M. Wt: 635.0 g/mol
InChI Key: WACLKJCYAICKHL-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol typically involves the condensation reaction between 2-(2,5-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 4,6-diiodophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol undergoes various chemical reactions, including:

Scientific Research Applications

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.

    Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in medicinal chemistry.

    Medicine: The compound’s derivatives are being explored for their potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can catalyze various biochemical reactions. Additionally, its Schiff base structure allows it to interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol can be compared with other Schiff bases and benzoxazole derivatives:

Properties

Molecular Formula

C20H10Cl2I2N2O2

Molecular Weight

635.0 g/mol

IUPAC Name

2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C20H10Cl2I2N2O2/c21-11-1-3-15(22)14(6-11)20-26-17-8-13(2-4-18(17)28-20)25-9-10-5-12(23)7-16(24)19(10)27/h1-9,27H

InChI Key

WACLKJCYAICKHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)I)I)O)N=C(O2)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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